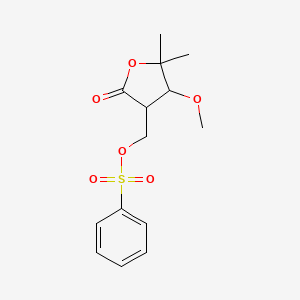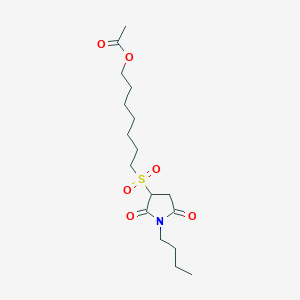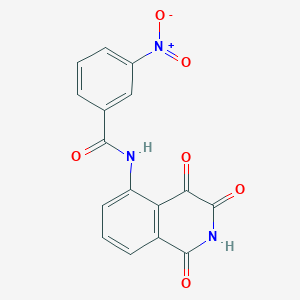
3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide is an organic compound belonging to the class of isoquinolinediones These compounds are characterized by the presence of a benzamide group attached to a nitro-substituted isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide typically involves the following steps:
Cyclization: The formation of the isoquinoline ring is accomplished through cyclization reactions, often involving dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Amidation: The final step involves the formation of the benzamide group through amidation reactions, typically using amines and carboxylic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This compound may also interact with enzymes and proteins, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitro-1,2,4-triazol-5-one (NTO): A high explosive insensitive energetic material with similar nitro-substituted heterocyclic structure.
N-(3-nitro-1-(trinitromethyl)-1,2,4-triazol-5-yl)nitramide: A high-energy-density material used in energetic applications.
Uniqueness
3-nitro-N-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide is unique due to its specific isoquinoline structure and the presence of both nitro and benzamide groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
807335-41-7 |
|---|---|
Formule moléculaire |
C16H9N3O6 |
Poids moléculaire |
339.26 g/mol |
Nom IUPAC |
3-nitro-N-(1,3,4-trioxoisoquinolin-5-yl)benzamide |
InChI |
InChI=1S/C16H9N3O6/c20-13-12-10(15(22)18-16(13)23)5-2-6-11(12)17-14(21)8-3-1-4-9(7-8)19(24)25/h1-7H,(H,17,21)(H,18,22,23) |
Clé InChI |
MUHRCQVERAKWFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=C2C(=O)C(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12879056.png)

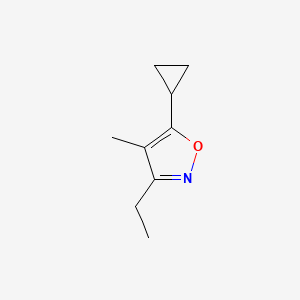
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12879077.png)

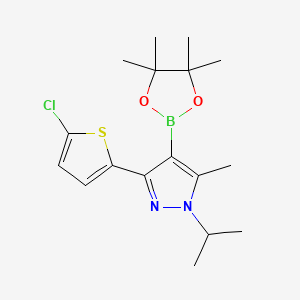
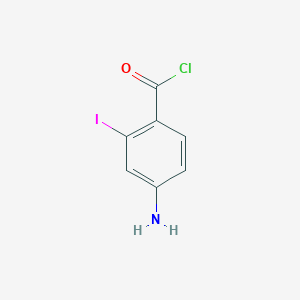
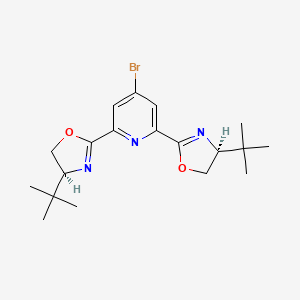

![3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879123.png)
